molecular formula C5H7NO2S2 B1272658 3-Isothiocyanatotetrahydrothiophene 1,1-dioxide CAS No. 85109-44-0

3-Isothiocyanatotetrahydrothiophene 1,1-dioxide

Cat. No.: B1272658
CAS No.: 85109-44-0
M. Wt: 177.2 g/mol
InChI Key: PSOFIRZPDGOPJE-UHFFFAOYSA-N
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Description

3-Isothiocyanatotetrahydrothiophene 1,1-dioxide is an organic compound with the molecular formula C₅H₇NO₂S₂ It is a derivative of tetrahydrothiophene, featuring an isothiocyanate group and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isothiocyanatotetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene 1,1-dioxide with thiophosgene (CSCl₂) in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Isothiocyanatotetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles.

    Oxidation and Reduction Reactions: The sulfone group can be involved in redox reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.

    Bases: Triethylamine is often used as a base in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide can be used for oxidation reactions.

Major Products Formed

    Substitution Products: Formation of thiourea derivatives when reacted with amines.

    Addition Products: Formation of adducts with nucleophiles.

    Oxidation Products: Formation of sulfoxides and sulfones.

Scientific Research Applications

3-Isothiocyanatotetrahydrothiophene 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Isothiocyanatotetrahydrothiophene 1,1-dioxide involves its interaction with nucleophiles, leading to the formation of covalent bonds. The isothiocyanate group is highly reactive and can form thiourea derivatives with amines. The sulfone group can participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrothiophene 1,1-dioxide: Lacks the isothiocyanate group.

    Isothiocyanatobenzene: Contains an isothiocyanate group but lacks the sulfone group.

    Sulfonyl Isothiocyanates: Compounds with both sulfone and isothiocyanate groups but different structural frameworks.

Uniqueness

3-Isothiocyanatotetrahydrothiophene 1,1-dioxide is unique due to the presence of both the isothiocyanate and sulfone groups within the tetrahydrothiophene framework. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-isothiocyanatothiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S2/c7-10(8)2-1-5(3-10)6-4-9/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOFIRZPDGOPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378193
Record name 3-isothiocyanatotetrahydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85109-44-0
Record name 3-isothiocyanatotetrahydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-isothiocyanato-1lambda6-thiolane-1,1-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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